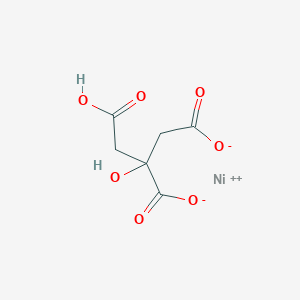
Nickel(2+) hydrogen citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(2+) hydrogen citrate, also known as this compound, is a useful research compound. Its molecular formula is C6H6NiO7 and its molecular weight is 248.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis
Nickel(2+) hydrogen citrate serves as a catalyst in various chemical reactions, particularly in organic synthesis. Its ability to facilitate hydrogenation reactions makes it valuable in the production of fine chemicals and pharmaceuticals. Nickel compounds are known for their catalytic properties, which can enhance reaction rates and selectivity .
Biochemistry
In biochemistry, nickel ions play a crucial role as cofactors for various enzymes. This compound has been studied for its interaction with nickel-dependent enzymes, which are involved in critical biological processes, including nitrogen fixation and methane production .
Environmental Applications
This compound has potential applications in environmental remediation. Its ability to chelate heavy metals can be utilized to remove contaminants from wastewater, thereby mitigating environmental pollution .
Case Study 1: Catalytic Hydrogenation
A study demonstrated the effectiveness of nickel-based catalysts, including this compound, in the hydrogenation of unsaturated organic compounds. The results indicated significant improvements in yield and reaction time compared to traditional methods .
Case Study 2: Enzyme Activity
Research on nickel-dependent enzymes highlighted the role of this compound in enhancing enzyme activity. The study found that the presence of nickel ions improved the efficiency of specific metabolic pathways, particularly in microbial cultures used for bioremediation .
Data Tables
| Parameter | Value |
|---|---|
| Solubility | High (in acidic media) |
| Toxicity Level | Moderate |
| Heavy Metal Chelation Capacity | High |
Propiedades
Número CAS |
18721-51-2 |
|---|---|
Fórmula molecular |
C6H6NiO7 |
Peso molecular |
248.8 g/mol |
Nombre IUPAC |
2-(carboxymethyl)-2-hydroxybutanedioate;nickel(2+) |
InChI |
InChI=1S/C6H8O7.Ni/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |
Clave InChI |
PVQDBEUVVVTFSY-UHFFFAOYSA-L |
SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Ni+2] |
SMILES canónico |
[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ni+2] |
Key on ui other cas no. |
18721-51-2 |
Pictogramas |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Sinónimos |
nickel(2+) hydrogen citrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















